4-[2,2,2-Trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholine
Overview
Description
“4-[2,2,2-Trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholine” is a chemical compound with the molecular formula C9H18F3NO2Si . It is a stable nucleophilic trifluoromethylating agent .
Synthesis Analysis
This compound can be used as a nucleophilic trifluoromethylating agent that reacts with non-enolizable carbonyl compounds to provide α-trifluoromethyl alcohols . In one synthesis method, a Schlenk tube is charged with CuI, 1,10-phenanthroline, and CsF. The tube is then evacuated and backfilled with argon, and then diglyme, 4-nitroiodobenzene, and the compound are added .Chemical Reactions Analysis
As a nucleophilic trifluoromethylating agent, “this compound” reacts with non-enolizable carbonyl compounds to provide α-trifluoromethyl alcohols .Physical and Chemical Properties Analysis
This compound is a colorless to almost colorless clear liquid . . The compound has a flash point of 78 °C and a refractive index of 1.41 .Scientific Research Applications
High Voltage Lithium Ion Batteries
4-(Trimethylsilyl) morpholine has been characterized as a multifunctional electrolyte additive in high-voltage lithium-ion batteries. Its inclusion in the electrolyte composition prevents hydrolysis of LiPF6 caused by water traces, inhibits oxidative decomposition of the electrolyte on the cathode, and improves discharge capacity retention, among other benefits. This suggests its potential to enhance the performance and longevity of lithium-ion batteries operating at elevated voltages (Yang et al., 2020).
Organic Synthesis
The compound has been studied for its role in organic synthesis. For instance, its use in the synthesis of organosilicon compounds containing amine nitrogen demonstrates its versatility in creating new chemical entities. These organosilicon compounds have shown unique reactions with both nucleophilic and electrophilic reagents, highlighting the compound's utility in complex synthetic pathways (Andrianov & Volkova, 1958).
Chemical Reactions and Stability
Further research into the behavior of nitrogen-containing organosilicon compounds, such as 4-(trimethylsilyl)morpholine, in reactions with isocyanates reveals the effect of substituents at the nitrogen atom on the resulting products' composition, structure, and hydrolytic stability. This insight is crucial for designing compounds with desired properties for various applications (Belova et al., 2021).
Fluorination Reagents
In the development of fluorinating agents, derivatives of morpholine, such as morpholinodifluorosulfinium tetrafluoroborate (XtalFluor-M), have been identified as crystalline fluorinating agents that offer advantages over traditional reagents in terms of handling, stability, and selectivity. This development underscores the potential of morpholine derivatives in facilitating safer and more efficient fluorination reactions in organic synthesis (L’Heureux et al., 2010).
Microwave-Assisted Synthesis
The trimethylsilyl derivatives have also been applied in the microwave-assisted synthesis of cyclic iminoethers, demonstrating the compound's utility in accelerating and facilitating chemical transformations. This method provides an efficient pathway to synthesize morpholine derivatives, highlighting its role in advancing synthetic chemistry techniques (Mollo & Orelli, 2016).
Mechanism of Action
Safety and Hazards
The compound is classified as a combustible liquid (H227). It can cause skin irritation (H315) and serious eye irritation (H319) . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .
Properties
IUPAC Name |
trimethyl-(2,2,2-trifluoro-1-morpholin-4-ylethoxy)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18F3NO2Si/c1-16(2,3)15-8(9(10,11)12)13-4-6-14-7-5-13/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPGTXLXUWKETC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(C(F)(F)F)N1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18F3NO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
289706-46-3 | |
Record name | 4-[2,2,2-Trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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